Dimethyl 2-fluorobenzene-1,3-dioate

Description

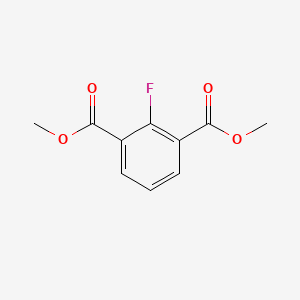

Dimethyl 2-fluorobenzene-1,3-dioate is a fluorinated aromatic ester derived from benzene-1,3-dioic acid (isophthalic acid) with a fluorine substituent at the 2-position and methyl ester groups at the 1- and 3-positions. The ester groups enhance its solubility in organic solvents, making it a versatile intermediate for further functionalization, such as in the synthesis of fluorinated benzimidazoles or polycyclic aromatic systems .

Properties

IUPAC Name |

dimethyl 2-fluorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPJANZFCZYKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-fluorobenzene-1,3-dioate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of dimethyl isophthalate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2-fluoroisophthalate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-fluorobenzene-1,3-dioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield 2-fluoroisophthalic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of dimethyl 2-fluoroisophthalate.

Hydrolysis: 2-Fluoroisophthalic acid and methanol.

Reduction: this compound alcohol derivatives.

Scientific Research Applications

Dimethyl 2-fluorobenzene-1,3-dioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 2-fluoroisophthalate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The fluorine atom in dimethyl 2-fluorobenzene-1,3-dioate distinguishes it from non-fluorinated analogs (e.g., dimethyl benzene-1,3-dioate) and positional isomers (e.g., dimethyl 4-fluorobenzene-1,3-dioate). Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | Reactivity |

|---|---|---|---|

| This compound | 2-F, 1,3-OCH₃ | 198.15 | Enhanced electrophilicity due to fluorine's electron-withdrawing effect. |

| Dimethyl benzene-1,3-dioate | 1,3-OCH₃ | 180.16 | Lower reactivity in nucleophilic substitutions; less steric hindrance. |

| Dimethyl 4-fluorobenzene-1,3-dioate | 4-F, 1,3-OCH₃ | 198.15 | Reduced electronic effects compared to 2-F isomer; meta-substitution pattern. |

| Diethyl 2-fluorobenzene-1,3-dioate | 2-F, 1,3-OCH₂CH₃ | 226.23 | Slower hydrolysis due to larger ester groups; higher lipophilicity. |

Research Findings and Limitations

- Synthetic Challenges: The instability of fluorinated diamines derived from this compound necessitates immediate use in subsequent reactions, unlike non-fluorinated analogs, which are more stable .

- Electronic Effects : Fluorine’s inductive effect lowers the pKa of adjacent protons, facilitating deprotonation in base-catalyzed reactions—a property absent in chlorine or methyl-substituted analogs.

Biological Activity

Dimethyl 2-fluorobenzene-1,3-dioate, also known by its CAS number 723334-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields of research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom and two ester functional groups attached to a benzene ring. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with dimethyl sulfate in the presence of a base, leading to the formation of the dioate structure. This method is efficient and allows for the production of high-purity samples suitable for biological testing.

Antioxidant Properties

Recent studies have indicated that compounds containing fluorinated aromatic structures can exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that this compound showed a notable ability to scavenge free radicals, which is critical in mitigating oxidative stress in biological systems. The antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency compared to standard antioxidants .

Cytotoxicity and Anticancer Activity

In cancer research, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. For example, studies using A549 (lung cancer) and MCF-7 (breast cancer) cell lines reported that treatment with this compound resulted in reduced cell viability and induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of this compound utilized various assays to determine its efficacy:

| Assay Type | IC50 (μM) | Comparison Standard |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid (15) |

| ABTS Scavenging | 30 | Trolox (20) |

The results indicated that while this compound exhibited significant antioxidant capabilities, it was less potent than traditional antioxidants like ascorbic acid.

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed on A549 and MCF-7 cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 40 | Induction of apoptosis via ROS generation |

| MCF-7 | 35 | Mitochondrial dysfunction |

These findings underscore the potential application of this compound as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.